N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of 418.5 g/mol. This compound integrates various functional groups, including a triazole moiety and a thiazole structure, which may contribute to its biological activities and applications in pharmaceuticals and agrochemicals .
The compound is classified under the category of triazole derivatives, which are known for their diverse pharmacological properties. It is primarily sourced from chemical suppliers and research institutions that focus on synthetic organic chemistry. The compound's unique structural features suggest potential applications in treating various diseases, including antifungal and antibacterial activities.
The synthesis of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide can be represented using various structural formulas:
CC(=O)NCCN(C(=N)C=CS)C(C)CThe structure features multiple rings and functional groups that enhance its reactivity and biological activity .
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-4-methylthiazole has been shown to participate in various chemical reactions:
These reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives for specific applications.
The mechanism of action for N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-4-methylthiazole involves several pathways:
Research into its pharmacological properties is ongoing to elucidate these mechanisms further.
The physical properties of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-4-methylthiazole include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions .
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-4-methylthiazole has potential applications in various fields:
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9